Selectivity for Caspase-9 Over Caspase-3
At physiologically relevant concentrations, Z-LEHD-fmk demonstrates a marked selectivity for caspase-9 compared to executioner caspase-3 and other initiator caspases. This selectivity window is critical for experiments where confounding inhibition of downstream caspases would obscure data interpretation .
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Caspase-9: 0.05 μM; Caspase-3: >100 μM; Caspase-8: 32 μM; Caspase-10: 45 μM |
| Comparator Or Baseline | Caspase-3, -8, -10 in the same assay panel |
| Quantified Difference | >2000-fold lower potency against caspase-3 compared to caspase-9 |
| Conditions | In vitro enzymatic assay at ≤20 μM compound concentration |
Why This Matters
This selectivity profile ensures that observed biological effects are primarily attributable to caspase-9 inhibition, minimizing off-target activity that would compromise pathway-specific conclusions.
